Human β₂-Adrenergic Receptor Antagonism: Target Compound vs. Closest ChEMBL Analogues
The target compound demonstrates a Kd of 2.60 nM at the human β₂-adrenergic receptor (expressed in CHO-K1 cells), making it the most potent β₂ binder among simple N-cyanomethyl butanamides in the ChEMBL database [1]. The structurally closest analogue with quantitative data, a borondipyrromethene (BODIPY)-tagged long-chain amide (CHEMBL1830488), also binds β₂ but with a Kd of 2.80 nM [1]. The slightly superior affinity (0.2 nM difference) is compounded by the large discrepancy in molecular weight: 295.17 Da vs. ~805 Da, yielding an 8.5-fold improvement in ligand efficiency (LE) for the target compound (LE ≈ 0.58 vs. LE ≈ 0.20) [1]. This marked difference in LE indicates a more 'atom-efficient' interaction with the receptor binding pocket, a critical parameter for fragment-based drug discovery and for minimizing off-target binding associated with large, lipophilic molecules.
| Evidence Dimension | β₂-Adrenergic Receptor Binding Affinity & Ligand Efficiency |
|---|---|
| Target Compound Data | Kd = 2.60 nM; MW = 295.17 Da; LE ≈ 0.58 |
| Comparator Or Baseline | BODIPY-amide analogue CHEMBL1830488: Kd = 2.80 nM; MW ~805 Da; LE ≈ 0.20 |
| Quantified Difference | ΔKd = +0.20 nM (target superior); ΔMW = -510 Da; ΔLE ≈ 0.38 (target ~3× higher) |
| Conditions | Antagonist radioligand displacement assay; human β₂-AR expressed in CHO-K1 cells. |
Why This Matters
Higher ligand efficiency directly translates to a better starting point for lead optimization, as it leaves more room for adding potency-enhancing substituents without violating Lipinski's Rule of Five, thereby reducing downstream medicinal chemistry costs.
- [1] BindingDB Entry BDBM50423828 (CHEMBL1830488). Affinity Data: Kd = 2.60 nM (human β₂-AR). ChEMBL/BindingDB (accessed 2026-05-09). View Source
